
3-(2,3-dihydroxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydroxyphenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 3-(2,3-dihydroxyphenyl)butanoic acid involves an aldol condensation reaction between 2,3-dihydroxybenzaldehyde and butanoic acid. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to facilitate the formation of the desired product.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,3-dihydroxybenzene with butanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.
化学反応の分析
Types of Reactions
-
Oxidation: : 3-(2,3-Dihydroxyphenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinones or carboxylic acids.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
-
Substitution: : The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions. For example, nitration using nitric acid or sulfonation using sulfuric acid can introduce nitro or sulfonic groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, sulfonic acids.
科学的研究の応用
Chemistry
In chemistry, 3-(2,3-dihydroxyphenyl)butanoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of dihydroxy groups on the phenyl ring suggests it could scavenge free radicals, thereby protecting cells from oxidative stress.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
作用機序
The mechanism by which 3-(2,3-dihydroxyphenyl)butanoic acid exerts its effects is primarily through its antioxidant activity. The dihydroxy groups on the phenyl ring can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another compound with dihydroxy groups on the phenyl ring, known for its role as a dopamine metabolite.
2,3-Dihydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the phenyl ring.
4-Hydroxyphenylacetic acid: Contains a single hydroxyl group on the phenyl ring and is used in various biochemical applications.
Uniqueness
3-(2,3-Dihydroxyphenyl)butanoic acid is unique due to the presence of both a butanoic acid moiety and dihydroxy groups on the phenyl ring
特性
CAS番号 |
83801-01-8 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.2 g/mol |
IUPAC名 |
3-(2,3-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(5-9(12)13)7-3-2-4-8(11)10(7)14/h2-4,6,11,14H,5H2,1H3,(H,12,13) |
InChIキー |
ZMUTWNYECYKYQF-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)O)O |
正規SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)O)O |
同義語 |
2,3-DHPB 2,3-dihydroxyphenylbutyrate 3-(2,3-dihydroxyphenyl)butyric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



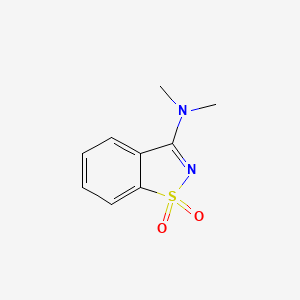
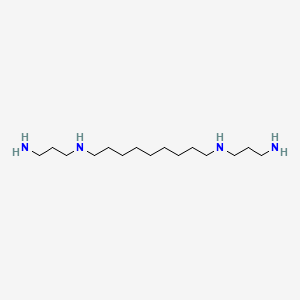
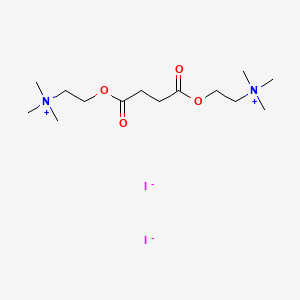

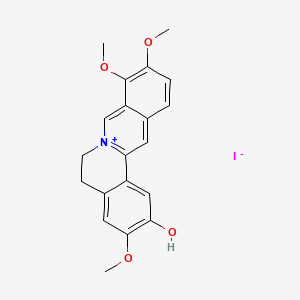
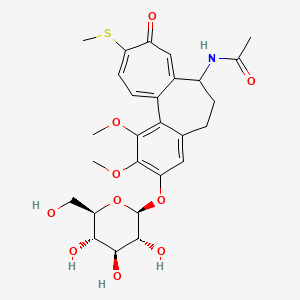
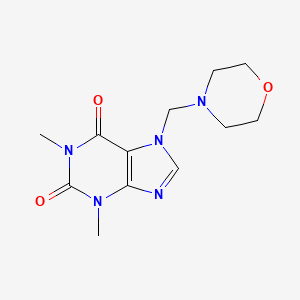
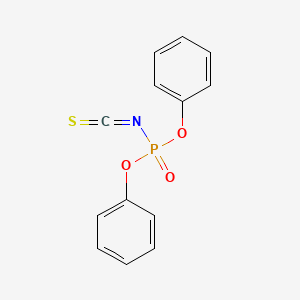
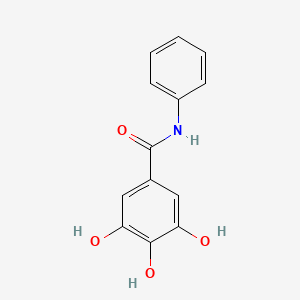
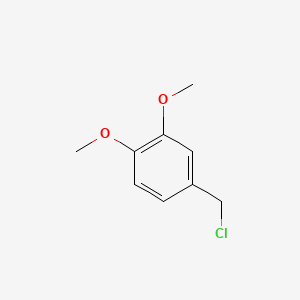
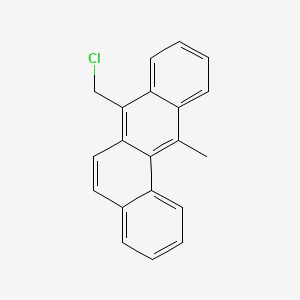
![tert-butyl N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]carbamate](/img/structure/B1209051.png)

